(R)-a-Amino-3-methoxybenzenebutanoic acid
Description
(R)-α-Amino-3-methoxybenzenebutanoic acid (CAS: 1260618-62-9) is a chiral amino acid derivative characterized by a methoxy-substituted benzene ring attached to a four-carbon aliphatic chain terminating in an amino and carboxylic acid group. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.242 g/mol and a purity of ≥97% . The compound’s R-configuration at the α-carbon confers stereospecificity, which is critical for interactions in biological systems.
Properties
IUPAC Name |
(2R)-2-amino-4-(3-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-9-4-2-3-8(7-9)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOJABVYJADWNP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methoxybenzaldehyde and a suitable amino acid precursor.
Key Steps:
Industrial Production Methods
Industrial production methods often involve:
Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer.
Asymmetric Synthesis: Employing chiral catalysts to favor the formation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the amino group.
Reduction: Reduction reactions can target the carboxylic acid group to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, particularly at the methoxy position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve strong nucleophiles like sodium methoxide or Grignard reagents.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1. HIV Protease Inhibitors
(R)-α-Amino-3-methoxybenzenebutanoic acid serves as a crucial intermediate in the synthesis of various HIV protease inhibitors. These inhibitors are vital for the treatment of HIV infections by blocking the protease enzyme, which is essential for viral replication. The synthesis process often involves converting this compound into α-aminoalcohol derivatives, which are then utilized to create potent inhibitors such as Ro31-8959 and VX478 .
1.2. Antiviral Agents
The compound is also involved in the preparation of antiviral agents like Dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI). The synthesis of Dolutegravir includes (R)-3-aminobutanol, derived from (R)-α-amino-3-methoxybenzenebutanoic acid, highlighting its importance in developing effective treatments for HIV .
1.3. Anticancer Research
Recent studies have indicated that methoxy-substituted amino acids, including (R)-α-amino-3-methoxybenzenebutanoic acid, exhibit potential anticancer properties. Research is ongoing to explore their utility in designing drugs that target specific cancer pathways, thus offering new avenues for cancer therapy .
Synthesis and Chemical Properties
2.1. Synthetic Methods
The synthesis of (R)-α-amino-3-methoxybenzenebutanoic acid can be achieved through various methods involving chiral synthesis techniques. The compound can be produced from readily available starting materials through multi-step reactions that ensure high yields and purity .
2.2. Chemical Characteristics
This compound typically presents as a white crystalline solid with specific solubility properties that make it suitable for various chemical reactions. Its structure allows for modifications that enhance its pharmacological properties while maintaining its efficacy as an intermediate in drug synthesis.
Case Studies
Case Study 1: Synthesis of Dolutegravir
In a detailed study on the synthesis of Dolutegravir sodium, researchers highlighted the use of (R)-3-aminobutanol as a key intermediate derived from (R)-α-amino-3-methoxybenzenebutanoic acid. The study demonstrated a three-step synthetic route that yielded high purity and efficiency, making it suitable for large-scale production .
Case Study 2: Development of HIV Protease Inhibitors
A patent document outlines a method for producing various derivatives of (R)-α-amino-3-methoxybenzenebutanoic acid that serve as precursors to several HIV protease inhibitors. This research emphasizes the compound's versatility and importance in developing effective antiviral medications .
Tables
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The methoxy group and the amino acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved often include:
Signal Transduction: Modulating signaling pathways in cells.
Metabolic Pathways: Affecting metabolic processes through enzyme inhibition or activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinguishing feature is the 3-methoxybenzene moiety. Below is a comparative analysis with analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Differences |
|---|---|---|---|---|---|
| (R)-α-Amino-3-methoxybenzenebutanoic acid | 1260618-62-9 | C₁₁H₁₅NO₃ | 209.24 | Methoxybenzene, amino, carboxyl | Reference compound |
| (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid | 2280-27-5 | C₅H₉NO₃ | 133.14 | Hydroxy, methyl, amino, carboxyl | Shorter chain, hydroxy vs. methoxy, S-configuration |
| (R)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid | 1014644-95-1 | C₁₄H₁₉NO₄ | 265.30 | Benzyloxycarbonyl, methyl | Bulky benzyl group, additional carbonyl |
| (2S,3R)-2-Amino-3-hydroxybutyric acid | N/A | C₄H₉NO₃ | 119.12 | Hydroxy, amino, carboxyl | Smaller backbone, hydroxy substituent |
Key Observations:
The benzyloxycarbonyl group in the C₁₄ compound (CAS 1014644-95-1) introduces steric bulk, which may hinder receptor binding but stabilize the molecule against enzymatic degradation .
Stereochemical Impact: The R-configuration in the target compound contrasts with the S-configuration in (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid. Enantiomeric differences can drastically alter pharmacokinetics and target affinity .
Physicochemical and Commercial Considerations
- Purity and Availability: The target compound is listed at 97% purity, while analogs like (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid are documented with melting points (>200°C), suggesting higher thermal stability .
- Synthetic Accessibility : Methods such as PPA (polyphosphoric acid)-mediated cyclization (used in for related compounds) might apply to synthesize derivatives, though direct evidence for the target compound’s synthesis is lacking .
Limitations in Available Data
No evidence explicitly addresses the biological activity, toxicity, or metabolic pathways of (R)-α-Amino-3-methoxybenzenebutanoic acid. Comparative studies with analogs are inferred solely from structural and physicochemical data.
Biological Activity
(R)-α-Amino-3-methoxybenzenebutanoic acid, often referred to as a β-amino acid derivative, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, drawing from various studies and research findings.
1. Chemical Structure and Synthesis
(R)-α-Amino-3-methoxybenzenebutanoic acid is characterized by its unique structure that includes a methoxy group on the aromatic ring and a butanoic acid side chain. The synthesis of this compound typically involves the use of chiral building blocks to ensure the correct stereochemistry, which is crucial for its biological activity.
2.1 Antiviral Activity
Research has indicated that β-amino acids, including derivatives like (R)-α-Amino-3-methoxybenzenebutanoic acid, exhibit antiviral properties. For instance, compounds with similar structures have shown promising activity against various viruses:
- Neuraminidase Inhibition : Some β-amino acid derivatives have been identified as moderate neuraminidase inhibitors, which are essential for viral replication in influenza viruses. The IC50 values for these compounds suggest potential as therapeutic agents against viral infections .
- Hepatitis A Virus : Certain derivatives demonstrated significant antiviral activity against hepatitis A virus (HAV), with effective concentrations leading to a notable reduction in viral titers .
2.2 Antibacterial Activity
The antibacterial properties of (R)-α-Amino-3-methoxybenzenebutanoic acid have also been explored:
- Mycobacterium tuberculosis : Compounds with similar β-amino acid moieties have shown complete inhibition of Mycobacterium tuberculosis at concentrations as low as 1 µg/mL, indicating strong antibacterial efficacy .
- Broad-Spectrum Activity : Other studies report that related compounds exhibit activity against a range of pathogenic bacteria, suggesting a broad-spectrum potential for these derivatives .
2.3 Anticancer Properties
The anticancer potential of β-amino acids has been a focus of research:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that certain β-amino acid derivatives can induce apoptosis and inhibit cell proliferation. For example, some compounds have been tested against CCRF-CEM leukemia cells, revealing varying degrees of cytotoxicity .
3.1 Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship has been conducted to optimize the biological activity of β-amino acids:
- Modification of Functional Groups : Research indicates that modifications to the methoxy group or the side chain can significantly alter the compound's efficacy against specific targets such as viral enzymes or bacterial cell walls .
- Cyclic Peptides : The exploration of cyclic peptides incorporating β-amino acids has led to the discovery of potent histone deacetylase (HDAC) inhibitors, showcasing another avenue for therapeutic application .
4. Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Pathogen | IC50 Value |
|---|---|---|---|
| Neuraminidase Inhibitor A-87380 | Antiviral | Influenza Virus | 50 µM |
| Compound with Unsaturated β-Amino Acid | Antibacterial | Mycobacterium tuberculosis | < 1 µg/mL |
| Azumamide A | HDAC Inhibition | Various Cancer Cell Lines | Not specified |
5. Conclusion and Future Directions
The biological activity of (R)-α-Amino-3-methoxybenzenebutanoic acid and its derivatives presents significant potential in medicinal chemistry. Continued research into their mechanisms of action, optimization through SAR studies, and exploration in clinical settings will be essential to fully harness their therapeutic capabilities.
Future studies should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro.
- Clinical Trials : To assess safety and effectiveness in humans.
- Novel Derivatives : Exploring new synthetic routes to enhance potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
